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Compound of Interest

Compound Name: Barium chlorate

Cat. No.: B081389

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of barium chlorate
monohydrate (Ba(ClOs)2-H20), a compound of interest for its oxidative properties and
applications in various chemical syntheses. The following sections delineate its crystallographic
parameters, key structural features, and the experimental methodologies employed in its

structural determination.

Crystallographic Data

The crystal structure of barium chlorate monohydrate has been determined through X-ray
diffraction studies. It crystallizes in the monoclinic system.[1][2] The key crystallographic data
are summarized in the table below.
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Parameter Value

Crystal System Monoclinic
Space Group C2/c (or 12/c)
Unit Cell Dimensions a=8.86+0.02A

b=7.80+0.02 A

c=9.35+0.02 A

B = 93° 30'

Molecules per Unit Cell (2) 4

Data sourced from Kartha, G. (1952).[3][4]

Structural and Bonding Parameters

The arrangement of atoms within the unit cell reveals specific coordination environments and
bonding characteristics. The chlorate ion (ClOs~) exhibits a distorted pyramidal geometry, and
the barium ion (Ba2*) is coordinated by multiple oxygen atoms from both the chlorate ions and
the water molecule.
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Feature Value

Chlorate lon (ClO3~) Geometry

Mean CI-O Bond Distance 157 A

Average O-O Distance (side of oxygen triangle) 2.52 A

Displacement of Cl from Oxygen Plane 0.45 A

Barium lon (Ba2*) Coordination

Coordination Number 11 (10 from ClOs™, 1 from H20)
Mean Ba-O (from ClOs~) Distance 2.87 A
Ba-O (from H20) Distance 2.60 A

Interatomic Distances

Average Ba-Cl Distance 3.90 A

Data sourced from Kartha, G. (1952).[3][4]

Detailed Crystal Structure Description

Barium chlorate monohydrate belongs to a series of isomorphous compounds with the
general formula A(BOs)2:-H20, where A is a divalent metal and B is a halogen.[3][4] The
structure consists of barium cations (Ba?*), chlorate anions (ClOs~), and water molecules.

The chlorate ion deviates from a perfect pyramid, presenting a distorted, low pyramidal
structure.[3] The three oxygen atoms form a triangle with an average side length of 2.52 A, and
the chlorine atom is positioned 0.45 A out of this plane.[4]

Each barium atom is surrounded by ten oxygen atoms from neighboring chlorate ions at an
average distance of 2.87 A, and one oxygen atom from a water molecule at a distance of 2.60
A.[3] Furthermore, each barium atom is linked to eight chlorine atoms at an average distance of
3.90 A, while each chlorine atom is linked to four barium atoms.[4]
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Experimental Protocol: Crystal Structure
Determination

The determination of the crystal structure of barium chlorate monohydrate was accomplished
using single-crystal X-ray diffraction techniques. The detailed methodology is outlined below.

4.1. Crystal Preparation and Mounting: Single crystals of barium chlorate monohydrate were
grown and selected for analysis. The crystals are typically elongated, with the c-axis as the
needle axis.[3][4] A suitable crystal was mounted for diffraction analysis.

4.2. Data Collection:

 Instrumentation: Rotation and Weissenberg cameras were utilized for data collection.[3][4]
o X-ray Source: Molybdenum (Mo) radiation was used as the X-ray source.[3][4]

» Methodology:

o Rotation and Weissenberg photographs were taken to determine the unit cell parameters
and space group.[3] The systematic absences observed (hkl for h+k odd and hOl for | odd)
were consistent with the 12/c space group, which can be transformed to the standard C2/c
setting.[4]

o For intensity measurements, multiple films were interleaved with silver foils to capture a
wide dynamic range of reflection intensities.[3][4]

o The c-axis zero-level photograph was obtained using the normal-beam method.[3][4]

o The a-axis and b-axis zero-level photographs were collected using the anti-equi-inclination
method.[3][4]

4.3. Data Processing and Structure Solution:

 Intensity Estimation: The intensities of the diffraction spots were estimated visually by
comparison with a standard set of intensity spots.[3][4]

o Corrections: The raw intensities were corrected for Lorentz and polarization factors.[3][4]

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b081389?utm_src=pdf-body
https://www.benchchem.com/product/b081389?utm_src=pdf-body
https://journals.iucr.org/paper?buy=yes&cnor=a00765&showscheme=yes&sing=yes
https://journals.iucr.org/paper?a00765
https://journals.iucr.org/paper?buy=yes&cnor=a00765&showscheme=yes&sing=yes
https://journals.iucr.org/paper?a00765
https://journals.iucr.org/paper?buy=yes&cnor=a00765&showscheme=yes&sing=yes
https://journals.iucr.org/paper?a00765
https://journals.iucr.org/paper?buy=yes&cnor=a00765&showscheme=yes&sing=yes
https://journals.iucr.org/paper?a00765
https://journals.iucr.org/paper?buy=yes&cnor=a00765&showscheme=yes&sing=yes
https://journals.iucr.org/paper?a00765
https://journals.iucr.org/paper?buy=yes&cnor=a00765&showscheme=yes&sing=yes
https://journals.iucr.org/paper?a00765
https://journals.iucr.org/paper?buy=yes&cnor=a00765&showscheme=yes&sing=yes
https://journals.iucr.org/paper?a00765
https://journals.iucr.org/paper?buy=yes&cnor=a00765&showscheme=yes&sing=yes
https://journals.iucr.org/paper?a00765
https://journals.iucr.org/paper?buy=yes&cnor=a00765&showscheme=yes&sing=yes
https://journals.iucr.org/paper?a00765
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Structure Solution: The corrected structure amplitudes were used in two-dimensional Fourier
syntheses to determine the atomic positions within the crystal lattice.[3][4]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal
structure of barium chlorate monohydrate.

Experimental workflow for crystal structure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [A Comprehensive Technical Guide to the Crystal
Structure of Barium Chlorate Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b081389#crystal-structure-of-barium-chlorate-
monohydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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